8-(1H-benzimidazol-2-yl)-6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
- It contains a benzimidazole ring fused to a tetrahydroquinoline moiety, along with an ethoxy group at position 6.
- Benzimidazoles are well-known for their diverse applications in chemistry and biology .
- This compound’s unique structure makes it an interesting subject for study.
8-(1H-benzimidazol-2-yl)-6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: is a heterocyclic compound with an intriguing structure.
Preparation Methods
- The synthesis of 8-(1H-benzimidazol-2-yl)-6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves two key steps:
Formation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde:
Hydrazine Formation:
- NMR spectroscopy, mass spectrometry, and infrared spectroscopy confirm the structures of these compounds.
Chemical Reactions Analysis
- Common reagents include thiosemicarbazide, 4-fluorobenzaldehyde, and ethanol.
- Major products depend on reaction conditions and substituents.
8-(1H-benzimidazol-2-yl)-6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: may undergo various reactions:
Scientific Research Applications
- This compound finds applications in:
Medicine: Potential anticancer, antiviral, and anti-inflammatory properties.
Chemistry: As a versatile building block for further synthesis.
Industry: Its unique structure may have industrial applications.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, we can compare it to related benzimidazole derivatives.
- Further exploration is needed to highlight its uniqueness.
Properties
Molecular Formula |
C21H25N3O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
8-(1H-benzimidazol-2-yl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C21H25N3O/c1-5-25-14-10-15-13(2)12-21(3,4)24-19(15)16(11-14)20-22-17-8-6-7-9-18(17)23-20/h6-11,13,24H,5,12H2,1-4H3,(H,22,23) |
InChI Key |
ZFOFJJBPYSLSHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C2C(=C1)C(CC(N2)(C)C)C)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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